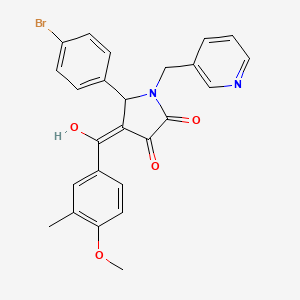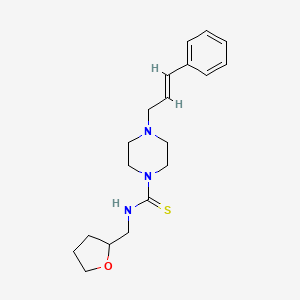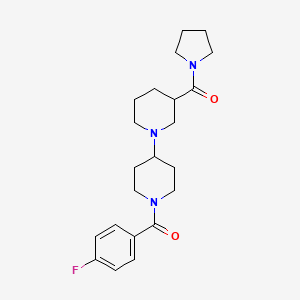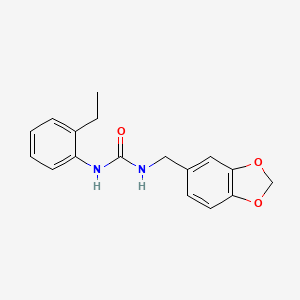![molecular formula C8H12N4O3S2 B5294091 N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5294091.png)
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide, also known as ATS, is a chemical compound that has been extensively studied for its potential applications in scientific research. ATS is a thiadiazole derivative that has been synthesized through a variety of methods, and has been found to have a range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways. This compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant properties, and has been shown to protect cells against oxidative stress. This compound has also been found to have neuroprotective properties, and has been shown to protect against glutamate-induced neurotoxicity in vitro.
実験室実験の利点と制限
One advantage of using N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This compound is also relatively easy to synthesize, and is readily available from commercial sources. However, one limitation of using this compound in lab experiments is that it can be toxic at high concentrations, and care must be taken to ensure that appropriate safety measures are in place.
将来の方向性
There are a number of potential future directions for research on N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide. One area of research that could be explored is the use of this compound in combination with other drugs or treatments for cancer. This compound could also be studied for its potential as a treatment for other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, further research could be done to elucidate the exact mechanism of action of this compound, and to identify other enzymes or pathways that it may target.
合成法
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide can be synthesized through a variety of methods, including the reaction of allylamine with 2-amino-5-mercapto-1,3,4-thiadiazole in the presence of sodium bicarbonate. This reaction produces N-(2-amino-5-mercapto-1,3,4-thiadiazol-yl)allylamine, which can then be reacted with chloroacetyl chloride to produce this compound. Other methods of synthesis include the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with allyl chloroformate in the presence of triethylamine, or the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with allyl isothiocyanate.
科学的研究の応用
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro.
特性
IUPAC Name |
N-[5-(prop-2-enylsulfamoyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S2/c1-3-5-9-17(14,15)8-12-11-7(16-8)10-6(13)4-2/h3,9H,1,4-5H2,2H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGFIILNMFDIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5294018.png)
![3-{2-[(2-hydroxy-3-methylphenyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294022.png)
![N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5294027.png)

![N,N,4-trimethyl-3-{2-[(2-methylbenzyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294034.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyacetamide](/img/structure/B5294045.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5294051.png)
![2-({2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5294056.png)


![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)
![2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)
![2,2-dimethyl-3-(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5294118.png)